1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride
CAS No.: 1156603-00-7
Cat. No.: VC2625480
Molecular Formula: C9H4Cl2F3N3O2S
Molecular Weight: 346.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156603-00-7 |
|---|---|
| Molecular Formula | C9H4Cl2F3N3O2S |
| Molecular Weight | 346.11 g/mol |
| IUPAC Name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H4Cl2F3N3O2S/c10-7-1-5(9(12,13)14)2-15-8(7)17-4-6(3-16-17)20(11,18)19/h1-4H |
| Standard InChI Key | KDCQZYQQZADXGP-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1Cl)N2C=C(C=N2)S(=O)(=O)Cl)C(F)(F)F |
| Canonical SMILES | C1=C(C=NC(=C1Cl)N2C=C(C=N2)S(=O)(=O)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound consisting of a pyridine ring and a pyrazole ring connected through a nitrogen atom. The compound is characterized by several key functional groups that define its chemical properties and reactivity.
Basic Identification Data
The compound can be identified through various chemical identifiers as summarized in Table 1.
Table 1: Chemical Identity Data
| Parameter | Value |
|---|---|
| CAS Number | 1156603-00-7 |
| Molecular Formula | C9H4Cl2F3N3O2S |
| Molecular Weight | 346.11 g/mol |
| IUPAC Name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl chloride |
| InChI | InChI=1S/C9H4Cl2F3N3O2S/c10-7-1-5(9(12,13)14)2-15-8(7)17-4-6(3-16-17)20(11,18)19/h1-4H |
| InChIKey | KDCQZYQQZADXGP-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1Cl)N2C=C(C=N2)S(=O)(=O)Cl)C(F)(F)F |
The compound is a member of the pyrazole family, which is known for its diverse biological activities and widespread applications in pharmaceutical development . The structure features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group connected to a pyrazole ring, with a sulfonyl chloride group at position 4 of the pyrazole ring.
Physicochemical Properties
The physicochemical properties of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride contribute to its behavior in chemical reactions and its potential applications. These properties are summarized in Table 2.
Table 2: Physicochemical Properties
Chemical Reactivity
The reactivity of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride is primarily determined by the sulfonyl chloride functionality, which is highly reactive toward nucleophiles.
Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride group (SO₂Cl) is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles. These reactions typically proceed via the following pathway:
-
Nucleophilic attack on the sulfur atom
-
Formation of a tetrahedral intermediate
-
Departure of the chloride leaving group
-
Formation of the substituted product
The most common reactions of the sulfonyl chloride group include:
-
Reaction with amines: Produces sulfonamides (R-SO₂-NR'₂)
-
Reaction with alcohols: Forms sulfonic esters (R-SO₂-OR')
-
Reaction with thiols: Creates thiosulfonates (R-SO₂-SR')
-
Hydrolysis: Under aqueous conditions, forms sulfonic acids (R-SO₂-OH)
The sulfonyl chloride group in this compound makes it particularly useful as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals.
Influence of Trifluoromethyl and Chloro Substituents
The trifluoromethyl (CF₃) group and the chloro substituent on the pyridine ring significantly influence the electronic properties and reactivity of the compound:
-
The trifluoromethyl group is strongly electron-withdrawing, which can activate the pyridine ring toward nucleophilic attack
-
The chloro substituent also has an electron-withdrawing effect, further enhancing the electrophilicity of the pyridine ring
-
The combination of these groups creates a molecule with multiple reactive sites, allowing for diverse chemical transformations
Related Compounds and Derivatives
Several related compounds appear in the search results, providing context for understanding the broader family of compounds to which 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride belongs.
Structural Analogs
Table 3: Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride | 1006441-36-6 | C9H5ClF3N3O2S | Lacks the chloro substituent on the pyridine ring |
| 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride | 338397-79-8 | - | Contains a pyrrole ring instead of pyrazole |
| 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | 88398-93-0 | C5H6Cl2N2O2S | Simpler structure with methyl substituents |
These structural analogs share similar reactive functional groups but differ in their substitution patterns or core heterocyclic structures, potentially leading to different chemical properties and biological activities.
Derivatives and Transformation Products
The sulfonyl chloride group of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride can undergo various transformations to produce derivatives with modified properties:
-
Sulfonamides: Formed by reaction with amines
-
Sulfonic esters: Produced by reaction with alcohols
-
Sulfonic acids: Resulting from hydrolysis
-
Sulfonyl azides: Created through reaction with sodium azide
-
Sulfonyl hydrazides: Generated by reaction with hydrazine
These derivatives may exhibit different chemical properties and biological activities compared to the parent compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume